(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid
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Overview
Description
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the pyrrolidine ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection: The carboxylic acid group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Final Deprotection: The protected intermediate is then deprotected to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The benzyloxycarbonyl group can provide stability and facilitate transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine substitution.
Pyrazole Derivatives: Nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
(3R)-1-benzyloxycarbonyl-3-fluoro-pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern and chiral nature, which can impart distinct biological and chemical properties compared to other fluorinated compounds and pyrrolidine derivatives.
Properties
Molecular Formula |
C13H14FNO4 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
(3R)-3-fluoro-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14FNO4/c14-13(11(16)17)6-7-15(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)/t13-/m1/s1 |
InChI Key |
ASWSLWVUHJVOIR-CYBMUJFWSA-N |
Isomeric SMILES |
C1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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